molecular formula C8H9IO B2793590 2-(3-iodophenyl)ethan-1-ol CAS No. 127201-31-4

2-(3-iodophenyl)ethan-1-ol

Cat. No. B2793590
Key on ui cas rn: 127201-31-4
M. Wt: 248.063
InChI Key: XETGWOTWVPJOIP-UHFFFAOYSA-N
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Patent
US05089505

Procedure details

This was prepared as described in Preparation 19 using 3-iodophenylacetic acid (commercially available) instead of 3,4-methylenedioxyphenylacetic acid. The title compound was obtained as a colourless oil (2.2 g, 58%), which was characterised by its 1H-n.m.r. spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](O)=[O:10])[CH:5]=[CH:6][CH:7]=1.C1OC2C=CC(CC(O)=O)=CC=2O1>>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CCO)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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